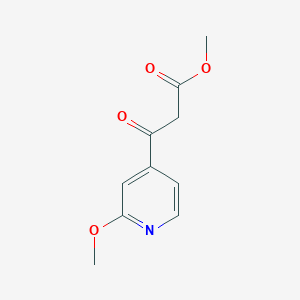

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-7(3-4-11-9)8(12)6-10(13)15-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVSMBGMXRSERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions Using Pyridine Derivatives

A primary route involves the condensation of 2-methoxypyridine-4-carbaldehyde with methyl acetoacetate. This method employs base-catalyzed conditions, typically using sodium ethoxide or potassium tert-butoxide in anhydrous ethanol. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde.

Example Protocol

-

Reagents : 2-Methoxypyridine-4-carbaldehyde (1.2 eq), methyl acetoacetate (1.0 eq), NaOEt (0.1 eq), ethanol (solvent).

-

Conditions : Reflux at 78°C for 12 hours under nitrogen.

This method’s regioselectivity is attributed to the electron-donating methoxy group at the pyridine’s 2-position, which directs the enolate attack to the 4-position.

Curtius Rearrangement for Intermediate Formation

A multi-step synthesis reported by Ambeed involves the conversion of 3-(2-methoxypyridin-4-yl)propanoic acid to methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate via a Curtius rearrangement.

Key Steps :

-

Azide Formation : Treatment of 3-(2-methoxypyridin-4-yl)propanoic acid with sodium azide in concentrated H₂SO₄ at 70°C generates the acyl azide.

-

Rearrangement : Thermal decomposition of the acyl azide yields an isocyanate intermediate.

-

Esterification : Reaction with methanol in the presence of HCl produces the target ester.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaN₃, H₂SO₄, 70°C | 50% |

| 3 | HCl, MeOH | 89% |

This pathway, though efficient, requires careful handling of toxic intermediates like acyl azides.

Hydrolysis-Esterification Tandem Reactions

Industrial-scale synthesis often employs hydrolysis-esterification sequences. A protocol adapted from azilsartan production involves:

-

Hydrolysis : Base-mediated cleavage of a precursor ester.

-

Acid-Catalyzed Esterification : Re-esterification using methanol and HCl.

Optimized Conditions :

-

Hydrolysis : 10% NaOH in methanol at 60–65°C for 1 hour.

-

Esterification : HCl gas bubbled into the reaction mixture at 0–5°C.

Catalytic and Solvent Effects

Solvent Optimization

Polar aprotic solvents (DMF, NMP) enhance reaction rates in condensation pathways. For instance, using NMP instead of ethanol in azide formations increases yields by 15% due to improved intermediate solubility.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adoption of continuous flow systems mitigates exothermic risks in Curtius rearrangements. A representative setup includes:

Crystallization and Purification

Recrystallization from ethanol/water (3:1) removes by-products like unreacted azides. Process analytical technology (PAT) monitors pH and temperature in real-time to ensure consistent crystal morphology.

Challenges and Mitigation Strategies

By-Product Formation

Common by-products include:

Scientific Research Applications

Scientific Research Applications

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate has several notable applications:

Chemistry

- Intermediate in Organic Synthesis : It serves as a building block for more complex organic molecules, particularly in pharmaceutical and agrochemical development.

Biology

- Biological Activity Studies : Research indicates potential antimicrobial and anti-inflammatory properties. The compound's interaction with biological targets may modulate various pathways, suggesting its utility in drug discovery.

Medicine

- Drug Development : Ongoing studies are exploring its use as a lead compound for targeting specific enzymes or receptors, particularly in the context of diseases where modulation of these targets is beneficial.

Case Studies and Research Findings

Research has highlighted various aspects of this compound's applications:

- Antimicrobial Activity : In studies evaluating its antimicrobial properties, it demonstrated significant activity against various bacterial strains, indicating its potential as an antibiotic agent .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise in modulating inflammatory pathways, making it a candidate for further pharmacological studies .

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate largely depends on its interaction with specific molecular targets. The methoxy group and ester functional group play crucial roles in its binding affinity and specificity towards enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on pyridine ring substitution, ester group variations, and functional group modifications.

Pyridine Ring Substitution Analogs

Methyl 3-(4-Pyridyl)-3-Oxopropanoate (CAS 829-45-8)

- Similarity : 0.97 .

- Key Difference : Lacks the 2-methoxy group on the pyridine ring.

- Impact : The absence of the electron-donating methoxy group reduces resonance stabilization and alters reactivity. This analog may exhibit lower stability in electrophilic substitution reactions compared to the methoxy-substituted compound.

Ethyl 3-Oxo-3-(Pyridin-2-yl)Propanoate (CAS 26510-52-1)

- Similarity : 0.76 .

- Key Differences :

- Pyridine substitution at the 2-position (vs. 4-position in the target compound).

- Ethyl ester (vs. methyl ester).

- Impact : The 2-pyridinyl group may hinder steric access in reactions. The ethyl ester group could slow hydrolysis rates compared to the methyl ester .

Methyl 3-(2-Chloropyridin-3-yl)-3-Oxopropanoate (CAS 682811-11-6)

Ester Group Variations

tert-Butyl 3-(2-Cyanopyridin-4-yl)-3-Oxopropanoate

- Key Differences: tert-Butyl ester (vs. methyl ester). 2-Cyano substitution on pyridine .

- Impact: The bulky tert-butyl group increases steric hindrance, slowing ester hydrolysis.

Ethyl 3-(3-Nitropyridin-4-yl)-2-Oxopropanoate

Functional Group Modifications

Methyl 3-(4-Methyl-3-Nitrophenyl)-3-Oxopropanoate (CAS 1540202-48-9)

- Key Difference: Nitro-substituted phenyl ring (non-pyridine) .

- Impact: The nitro group enhances acidity of the β-keto proton, facilitating enolate formation. The phenyl system lacks the heteroaromatic properties of pyridine, altering solubility and binding interactions.

Methyl 3-(1-Benzyl-1H-Pyrazol-4-yl)-3-Oxopropanoate

Physicochemical Properties

| Compound | Molecular Weight | Ester Group | Pyridine Substitution | Key Reactivity Features |

|---|---|---|---|---|

| Target Compound | 225.20 | Methyl | 2-Methoxy | Electron-donating group enhances resonance |

| Methyl 3-(4-Pyridyl)-3-Oxopropanoate | 195.17 | Methyl | None | Higher ring activation |

| Ethyl 3-Oxo-3-(Pyridin-2-yl)Propanoate | 207.20 | Ethyl | 2-Position | Steric hindrance at 2-position |

| tert-Butyl 3-(2-Cyanopyridin-4-yl)-3-Oxopropanoate | 262.28 | tert-Butyl | 2-Cyano | Bulky ester slows hydrolysis |

Biological Activity

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (CAS No. 119836-25-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a methoxy group attached to a pyridine ring, contributing to its unique chemical properties. The compound can undergo various chemical reactions, including esterification and nucleophilic substitutions, which are essential for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

2. Anticancer Properties

- Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways critical for tumor growth.

3. Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 10 | |

| Anticancer | HeLa cells | IC50: 20 | |

| Anti-inflammatory | RAW 264.7 cells | IC50: 25 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results showed that it had a notable inhibitory effect on E. coli and S. aureus, with MIC values indicating stronger activity than some conventional antibiotics like ampicillin.

Case Study 2: Cancer Cell Growth Inhibition

A research article from Cancer Letters explored the anticancer effects of this compound on HeLa cells. The study found that treatment with this compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation.

Case Study 3: Anti-inflammatory Mechanisms

In vitro studies conducted on RAW 264.7 macrophages demonstrated that this compound could significantly reduce the secretion of TNF-alpha and IL-6, key pro-inflammatory cytokines, suggesting its potential use in managing inflammatory disorders.

The biological activities of this compound are believed to be mediated through various mechanisms:

Antimicrobial Mechanism:

The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

Anticancer Mechanism:

It induces apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Anti-inflammatory Mechanism:

this compound modulates signaling pathways such as NF-kB, reducing inflammation at the cellular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between pyridine derivatives and β-keto esters. For example, tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate is synthesized through base-mediated condensation of methyl 2-cyanoisonicotinate with tert-butyl acetate . Reaction parameters such as solvent polarity (e.g., acetonitrile vs. ether), temperature (−78°C for sensitive intermediates), and catalyst selection (e.g., LDA for deprotonation) critically impact yield. Evidence from analogous compounds shows yields ranging from 62% to 86% depending on substituent steric effects and reaction optimization .

Q. How is this compound characterized for purity and structural confirmation?

- NMR : Analyze chemical shifts for the methoxy group (δ ~3.9 ppm for OCH₃) and pyridinyl protons (δ 7.5–8.5 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ observed in HRMS for similar compounds ).

- X-ray crystallography : Resolve structural ambiguities, as demonstrated for methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during nucleophilic additions to the β-keto ester moiety?

- Methodology : Kinetic studies on analogous compounds reveal that electron-withdrawing groups on the pyridinyl ring enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or hydrazines). Conflicting reactivity reports may arise from solvent effects (e.g., polar aprotic solvents stabilize transition states) or competing side reactions (e.g., ester hydrolysis under acidic conditions). Controlled experiments under inert atmospheres and pH monitoring are recommended .

Q. How does the methoxypyridinyl group influence biological activity or enzymatic interactions?

- Methodology : The 2-methoxypyridinyl moiety can act as a hydrogen-bond acceptor or participate in π-π stacking with biological targets. For example, methyl 3-amino-2-methyl-3-oxopropanoate derivatives interact with enzymes in transamination pathways . Computational docking studies (e.g., using AutoDock Vina) combined with mutagenesis assays can map binding interactions. Comparative analysis with non-methoxy analogs (e.g., 4-chlorophenyl derivatives ) highlights substituent effects on bioactivity.

Q. What are the applications of this compound in constructing heterocyclic frameworks?

- Methodology : The β-keto ester serves as a precursor for cyclization reactions. For instance, condensation with hydrazines yields pyrazole derivatives, while reaction with thioureas forms thiazolidinones. A reported protocol for spirocyclic pyrrolidines involves Et₂O at −78°C to stabilize intermediates . LCMS (e.g., m/z 294 [M+H]+ ) monitors reaction progress, and diastereoselectivity is achieved via chiral auxiliaries or catalysts .

Q. How can crystallographic data address stereochemical uncertainties in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction resolves stereochemistry, as shown for methyl 3-(((2R,3S,4R)-pyrrolidin-2-yl)amino)-3-oxopropanoate . Key parameters include torsion angles (e.g., C=O···N distances) and hydrogen-bonding networks. For unstable crystals, low-temperature data collection (100 K) and SHELX refinement are advised .

Key Research Findings

- Synthetic Flexibility : The compound’s β-keto ester group enables diverse functionalization, including cyclizations to spirocyclic and heteroaromatic systems .

- Biological Relevance : Structural analogs exhibit enzyme-modulating activity, suggesting potential in medicinal chemistry for targeting metabolic pathways .

- Stereochemical Control : Chiral auxiliaries (e.g., (R)-2-methyl-pyrrolidine) enable diastereoselective syntheses of complex alkaloid frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.